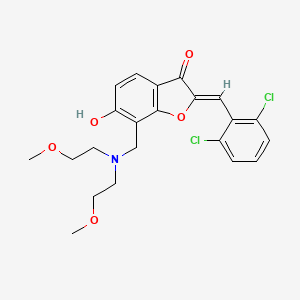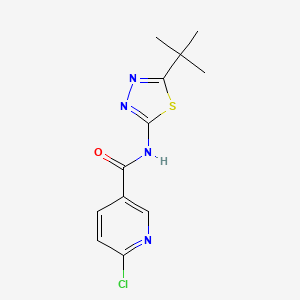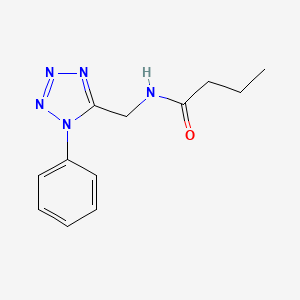
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,6-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,6-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic organic compound with a complex structure that includes a benzofuran core, a dichlorobenzylidene moiety, and a bis(2-methoxyethyl)amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,6-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran ring. This can be achieved through cyclization reactions involving suitable precursors such as 2-hydroxybenzaldehyde derivatives.
Introduction of the Dichlorobenzylidene Group: The next step involves the introduction of the 2,6-dichlorobenzylidene group. This is usually done via a condensation reaction between the benzofuran derivative and 2,6-dichlorobenzaldehyde under basic or acidic conditions.
Attachment of the Bis(2-methoxyethyl)amino Group: The final step involves the introduction of the bis(2-methoxyethyl)amino group. This can be achieved through a nucleophilic substitution reaction where the benzofuran derivative reacts with bis(2-methoxyethyl)amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the benzofuran ring.
Reduction: Reduction reactions can target the dichlorobenzylidene moiety, potentially converting it to a dichlorobenzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Products may include quinone derivatives.
Reduction: Products may include reduced benzyl derivatives.
Substitution: Products may include substituted benzofuran derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,6-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one would depend on its specific application. Generally, it may exert its effects by binding to molecular targets such as enzymes, receptors, or DNA. This binding can modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(benzylidene)-6-hydroxybenzofuran-3(2H)-one: Similar structure but lacks the dichloro substitution.
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,6-difluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one: Similar structure with fluorine substitutions instead of chlorine.
Uniqueness
The presence of the 2,6-dichlorobenzylidene group in (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,6-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one imparts unique chemical and biological properties. The dichloro substitution can enhance the compound’s reactivity and its ability to interact with biological targets, potentially leading to improved efficacy in its applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2,6-dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2NO5/c1-28-10-8-25(9-11-29-2)13-16-19(26)7-6-14-21(27)20(30-22(14)16)12-15-17(23)4-3-5-18(15)24/h3-7,12,26H,8-11,13H2,1-2H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOSYNGBIHOJLS-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=C(C=CC=C3Cl)Cl)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC=C3Cl)Cl)/C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-OL](/img/structure/B2643405.png)


![2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2643412.png)
![N-(1-cyanocyclopentyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2643413.png)

![N-[2-(Furan-2-YL)-2-hydroxypropyl]thiophene-2-sulfonamide](/img/structure/B2643415.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol](/img/structure/B2643417.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide](/img/structure/B2643418.png)

![(E)-4-(Dimethylamino)-N-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2643422.png)

